Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

Catalog No.
S5941584
CAS No.
M.F
C17H16N2O5
M. Wt
328.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

Product Name

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

IUPAC Name

ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-4-6-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)

InChI Key

FVYJSNFWKKGWFX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

The exact mass of the compound ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate is 328.10592162 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate is an organic compound characterized by its complex structure, which includes an ethyl ester group and an amide linkage. The molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and its systematic name reflects the presence of a nitro group on the benzamide moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Typical for compounds containing nitro, amide, and ester functionalities:

  • Reduction Reactions: The nitro group can be reduced to an amine using catalytic hydrogenation (e.g., palladium on carbon) under mild conditions, which can enhance biological activity by converting the compound into a more reactive form .
  • Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding acid and alcohol .
  • Substitution Reactions: The amide nitrogen may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds similar to ethyl 4-(2-methyl-3-nitrobenzamido)benzoate exhibit various biological activities, including:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains by inhibiting bacterial RNA polymerase, suggesting potential use as antibacterial agents .
  • Anticancer Activity: Some nitro-substituted benzoate derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

The synthesis of ethyl 4-(2-methyl-3-nitrobenzamido)benzoate can be achieved through several methods:

  • Esterification: The reaction between 4-nitrobenzoic acid and ethanol in the presence of a catalyst can yield ethyl 4-nitrobenzoate, which can then be further reacted with 2-methyl-3-nitroaniline to form the target compound.
  • Amidation: The coupling of the resulting ethyl ester with an appropriate amine under standard amidation conditions (e.g., using coupling agents like DCC or EDC) leads to the formation of the amide bond.
  • Nitro Reduction: Subsequent reduction of the nitro group can be performed using hydrogenation methods to yield the final product with enhanced biological properties .

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it may serve as a lead compound for drug development.
  • Materials Science: Its unique structural features could be explored for applications in polymer chemistry or as intermediates in organic synthesis.

Studies on similar compounds have indicated that the interactions between the nitro group and biological targets are crucial for their activity. For instance, modifications to the nitro group or changes in substitution patterns on the aromatic rings can significantly affect binding affinity and biological efficacy . Understanding these interactions helps in optimizing compounds for better therapeutic outcomes.

Several compounds share structural similarities with ethyl 4-(2-methyl-3-nitrobenzamido)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-nitrobenzoateNitro group at para positionCommonly used as a starting material in synthesis
BenzamideAmide linkage without ester functionalityLacks ester reactivity but retains biological activity
Methyl 3-nitrobenzoateNitro group at meta positionExhibits different reactivity due to position of substituents
Ethyl 4-dimethylaminobenzoateDimethylamino group instead of nitroEnhanced solubility and different biological profile

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate stands out due to its specific combination of functional groups that may confer unique biological activities not present in simpler analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

328.10592162 g/mol

Monoisotopic Mass

328.10592162 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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